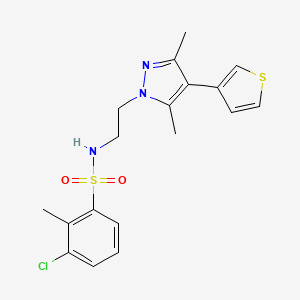

![molecular formula C20H19BrN2O5S B2771425 Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 890105-27-8](/img/structure/B2771425.png)

Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

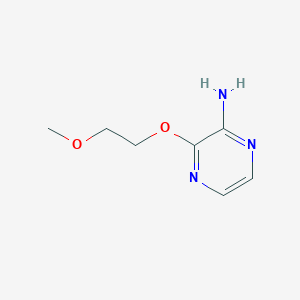

The compound contains several functional groups, including an ester group (COOEt), a cyanide group (CN), an amine group (NH2), and a thiophene ring. It also contains a phenyl ring with bromo, hydroxy, and methoxy substituents .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The Z-configuration mentioned in the name refers to the relative positions of the highest-priority groups on each carbon of the double bond .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the ester group could undergo hydrolysis, the amine group could participate in condensation reactions, and the phenyl ring could undergo further electrophilic aromatic substitution .Scientific Research Applications

Antitumor Agents

A study focused on the design, synthesis, and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives, including compounds with similar functionalities, demonstrated promising antiproliferative activity against a wide panel of cancer cell lines. These compounds were found to inhibit tubulin assembly and induce apoptosis through the intrinsic mitochondrial pathway, highlighting their potential as novel antitumor agents (Romagnoli et al., 2014).

Antimicrobial and Antioxidant Studies

Another research conducted synthesis and evaluation of various thiophene derivatives for their antimicrobial and antioxidant activities. Compounds showing significant activity were considered for further investigation, indicating the potential of these derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Drug Resistance Overcoming

Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues demonstrated the ability to mitigate drug resistance in leukemia cells, synergizing with various cancer therapies. Such studies underscore the importance of developing new compounds that can overcome drug resistance in cancer treatments (Das et al., 2009).

Molecular Interaction Studies

In the field of crystal engineering, studies on ethyl cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates explored nonhydrogen bonding interactions like N⋯π and O⋯π, which play a significant role in crystal packing. These findings are crucial for understanding molecular interactions and designing materials with specific properties (Zhang et al., 2011).

properties

IUPAC Name |

ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O5S/c1-5-28-20(26)16-10(2)11(3)29-19(16)23-18(25)13(9-22)6-12-7-14(21)17(24)15(8-12)27-4/h6-8,24H,5H2,1-4H3,(H,23,25)/b13-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWZVJKVOXYXIT-MLPAPPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

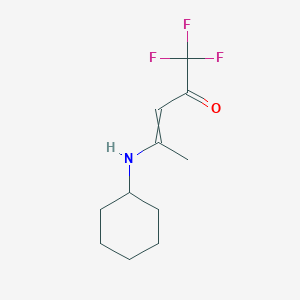

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2771342.png)

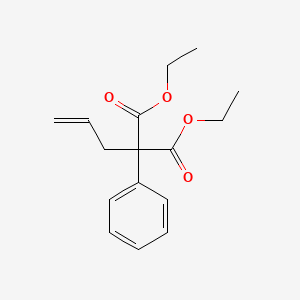

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2771348.png)

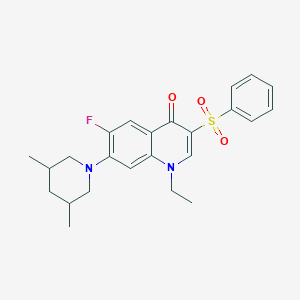

![Prop-2-enyl 5-(4-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771351.png)

![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2771358.png)

![[(5-Chlorobenzoxazol-2-yl)thio]acetic acid](/img/structure/B2771361.png)